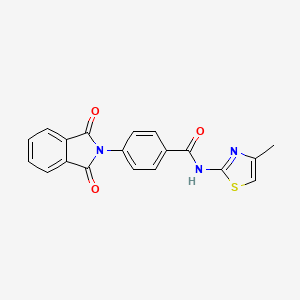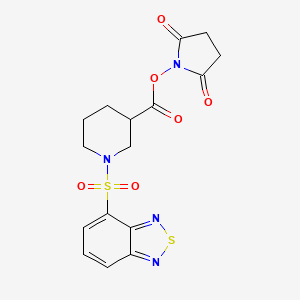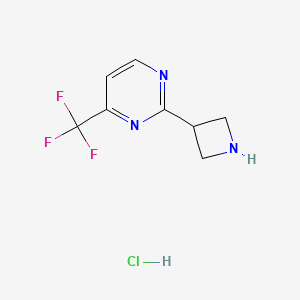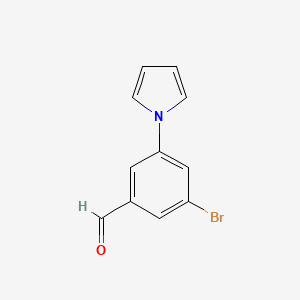
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride, also known as TMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMPD is a derivative of pyrazole and has been used in various studies to investigate its mechanism of action and potential therapeutic effects.
科学研究应用
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been used in various scientific studies due to its potential applications in research. It has been investigated for its role in the regulation of ion channels, specifically the voltage-gated potassium channels. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been studied for its potential neuroprotective effects in models of ischemia and traumatic brain injury.
作用机制
The mechanism of action of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to increase the activity of voltage-gated potassium channels and modulate the activity of the NMDA receptor. These effects may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase potassium conductance in neurons, which may contribute to its neuroprotective effects. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to decrease the release of glutamate, a neurotransmitter involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to decrease the production of reactive oxygen species, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride in lab experiments is its specificity for voltage-gated potassium channels and NMDA receptors. This specificity allows for more targeted investigations into the role of these ion channels and receptors in various physiological processes. However, one limitation of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride research. One area of interest is its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may have potential applications in pain management, as it has been shown to modulate the activity of voltage-gated potassium channels involved in pain signaling. Further investigations into the mechanism of action and potential therapeutic effects of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may lead to the development of new treatments for these conditions.
合成方法
The synthesis of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride involves the reaction of 1,3,5-trimethylpyrazole with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
属性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZMKHWXOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)



![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)


![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)